molecular formula C7H6FNO3 B3030220 (3-Fluoro-5-nitrophenyl)methanol CAS No. 883987-74-4

(3-Fluoro-5-nitrophenyl)methanol

Cat. No.: B3030220
CAS No.: 883987-74-4
M. Wt: 171.13
InChI Key: VIPAPHQBEJJKOZ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitrophenyl)methanol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, with a methanol group (-CH2OH) at the para position relative to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)methanol typically involves the nitration of fluorobenzene derivatives followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Functional Group Transformation: The amino group is converted to a hydroxymethyl group through diazotization followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium hydride or sodium amide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: (3-Fluoro-5-nitrobenzaldehyde) or (3-Fluoro-5-nitrobenzoic acid).

    Reduction: (3-Fluoro-5-aminophenyl)methanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of radiopharmaceuticals for imaging techniques like positron emission tomography (PET).

    Industry: Utilized in material science for the development of new polymers and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitrophenyl)methanol in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • (3-Fluoro-4-nitrophenyl)methanol
  • (3-Fluoro-5-aminophenyl)methanol
  • (3-Fluoro-5-nitrobenzaldehyde)

Comparison:

  • (3-Fluoro-4-nitrophenyl)methanol: Similar structure but with the nitro group at the para position relative to the fluorine atom, leading to different reactivity and applications.
  • (3-Fluoro-5-aminophenyl)methanol: The amino group provides different chemical properties, making it useful in different synthetic pathways.
  • (3-Fluoro-5-nitrobenzaldehyde): The aldehyde group offers different reactivity, particularly in condensation reactions.

(3-Fluoro-5-nitrophenyl)methanol stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPAPHQBEJJKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736010
Record name (3-Fluoro-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883987-74-4
Record name (3-Fluoro-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of lithium borohydride (2M in THF, 7.3 ml) was added slowly to a mixture of methyl-3-fluoro-5-nitrobenzoate (JCS Chem. Comm., 1993, 921-922; 2.9 g) and diethyl ether (60 ml) and the resultant mixture was stirred at ambient temperature for 2 hours. Water and a 2N aqueous hydrochloric acid solution were added in turn and the mixture was extracted with diethyl ether. The organic solution was evaporated and the residue was purified by column chromatography on silica using methylene chloride as eluent. There was thus obtained an oil which crystallised on standing to give 3-fluoro-5-nitrobenzyl alcohol (2.05 g); 1H NMR: (DMSOd6) 4.64 (s, 2H), 5.65 (s, 1H), 7.64 (m, 1H), 7.96 (m, 1H), 8.06 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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